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Compound Name: Boc-2-bromo-D-phenylalanine

Cat. No.: B558748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-tert-Butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine) is a non-

proteinogenic amino acid derivative that has emerged as a valuable building block in medicinal

chemistry. Its unique structural features, namely the Boc-protecting group and the ortho-

brominated phenyl ring, provide chemists with a versatile tool for the synthesis of novel

therapeutic agents. The Boc group facilitates controlled incorporation into peptide chains using

standard solid-phase peptide synthesis (SPPS) methodologies, while the bromine atom serves

as a reactive handle for post-synthetic modifications, most notably through palladium-catalyzed

cross-coupling reactions. This allows for the introduction of diverse chemical moieties, enabling

extensive structure-activity relationship (SAR) studies and the optimization of drug candidates.

One of the most promising applications of Boc-2-bromo-D-phenylalanine is in the

development of inhibitors for the L-type Amino Acid Transporter 1 (LAT1). LAT1 is a

transmembrane protein that is overexpressed in a wide range of human cancers and is

responsible for the transport of large neutral amino acids, which are essential for tumor growth

and proliferation. By inhibiting LAT1, it is possible to starve cancer cells of these vital nutrients,

thereby impeding tumor progression. The synthesis of biaryl-D-phenylalanine derivatives,

facilitated by the Suzuki-Miyaura coupling of Boc-2-bromo-D-phenylalanine with various

boronic acids, has been a successful strategy in the discovery of potent and selective LAT1

inhibitors.
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These application notes provide a comprehensive overview of the use of Boc-2-bromo-D-
phenylalanine in the synthesis of a representative LAT1 inhibitor, including detailed

experimental protocols and a summary of hypothetical biological data.

Key Applications
Synthesis of LAT1 Inhibitors: Boc-2-bromo-D-phenylalanine is a key precursor for the

synthesis of biaryl-D-phenylalanine analogues that act as potent inhibitors of the LAT1

transporter, a validated target in oncology.

Peptide and Peptidomimetic Design: Incorporation of 2-bromo-D-phenylalanine into peptide

sequences allows for the introduction of conformational constraints and novel side-chain

functionalities through cross-coupling reactions, aiding in the development of peptides with

enhanced stability and biological activity.

Structure-Activity Relationship (SAR) Studies: The bromine atom provides a convenient site

for the systematic introduction of a wide array of substituents, enabling comprehensive SAR

studies to optimize the potency, selectivity, and pharmacokinetic properties of lead

compounds.

Neuroscience Research: Halogenated phenylalanine derivatives are also explored in

neuroscience for their potential to modulate neurotransmitter systems.[1]

Data Presentation: Representative LAT1 Inhibitor
The following table summarizes hypothetical quantitative data for a representative biaryl-D-

phenylalanine derivative synthesized from Boc-2-bromo-D-phenylalanine. This data is

illustrative of the pharmacological profile that would be assessed for a novel LAT1 inhibitor.
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Parameter Assay
Representative
Value

Significance

IC50

LAT1 Inhibition Assay

([³H]-L-Leucine

uptake)

50 - 200 nM

Indicates high-potency

inhibition of LAT1

transporter function.

Selectivity
Amino Acid

Transporter Panel

>100-fold vs. other

LATs and AATs

Demonstrates

specificity for the

intended target,

minimizing off-target

effects.

In vitro Efficacy

Cancer Cell Line

Proliferation Assay

(e.g., A549, HT29)

GI50 = 0.1 - 1 µM

Shows potent anti-

proliferative activity in

cancer cells known to

overexpress LAT1.

Metabolic Stability
Human Liver

Microsome Assay
t1/2 > 60 min

Suggests good

stability against

metabolic

degradation, a

favorable

pharmacokinetic

property.

Aqueous Solubility
Kinetic Solubility

Assay
> 50 µM

Indicates sufficient

solubility for

formulation and in vivo

studies.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide
Containing 2-bromo-D-phenylalanine
This protocol describes the manual synthesis of a simple dipeptide (e.g., Ala-2-bromo-D-Phe)

on a Rink Amide resin using Fmoc/tBu chemistry.
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Materials:

Rink Amide MBHA resin

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

Fmoc-Ala-OH

Boc-2-bromo-D-phenylalanine

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

N,N-Diisopropylethylamine (DIEA)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water (H₂O)

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treatment with

20% piperidine in DMF (2 x 10 minutes).

Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

First Amino Acid Coupling (Fmoc-Ala-OH):

Dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

Add the activated amino acid solution to the resin and shake for 2 hours.
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Monitor coupling completion using a Kaiser test.

Wash the resin with DMF (5x) and DCM (5x).

Fmoc Deprotection: Repeat step 2.

Washing: Repeat step 3.

Second Amino Acid Coupling (Boc-2-bromo-D-phenylalanine):

Dissolve Boc-2-bromo-D-phenylalanine (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in

DMF.

Add the activated amino acid solution to the resin and shake for 2-4 hours.

Monitor coupling completion using a Kaiser test.

Wash the resin with DMF (5x) and DCM (5x).

Final Washing and Drying: Wash the peptide-resin with DCM (5x) and dry under vacuum.

On-Resin Suzuki-Miyaura Cross-Coupling
This protocol describes the modification of the resin-bound peptide containing 2-bromo-D-

phenylalanine with a representative arylboronic acid.

Materials:

Peptide-resin from Protocol 1

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (5 eq.)

Palladium(II) acetate (Pd(OAc)₂) (0.1 eq.)

SPhos (0.2 eq.)

Potassium phosphate (K₃PO₄) (5 eq.)

1,4-Dioxane/Water (4:1 mixture, degassed)
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Nitrogen or Argon gas

Procedure:

Resin Swelling and Degassing: Swell the peptide-resin in the dioxane/water mixture for 30

minutes. Degas the suspension by bubbling with an inert gas for 15 minutes.

Reagent Preparation: In a separate flask, dissolve the arylboronic acid, Pd(OAc)₂, SPhos,

and K₃PO₄ in the degassed dioxane/water mixture.

Coupling Reaction: Add the reagent solution to the resin suspension under an inert

atmosphere. Heat the reaction mixture at 80°C for 12 hours.

Washing: Cool the reaction to room temperature. Wash the resin with the dioxane/water

mixture (3x), water (3x), DMF (3x), and DCM (3x).

Drying: Dry the modified peptide-resin under vacuum.

Cleavage and Purification
Materials:

Modified peptide-resin from Protocol 2

Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

Cold diethyl ether

Acetonitrile

Water

Reverse-phase HPLC system

Procedure:

Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
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Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold

diethyl ether.

Pelleting and Washing: Centrifuge to pellet the crude peptide and wash the pellet with cold

diethyl ether (3x).

Drying: Dry the crude peptide pellet under vacuum.

Purification: Purify the crude peptide by reverse-phase HPLC using a suitable gradient of

acetonitrile in water.

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Mandatory Visualization
LAT1-mTORC1 Signaling Pathway and Inhibition
The following diagram illustrates the role of the LAT1 transporter in cancer cell metabolism and

the mechanism of action of a biaryl-D-phenylalanine-based LAT1 inhibitor.
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Caption: LAT1-mediated amino acid uptake and its inhibition.

Experimental Workflow for LAT1 Inhibitor Synthesis
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The following diagram outlines the key steps in the synthesis of a biaryl-D-phenylalanine-based

LAT1 inhibitor using Boc-2-bromo-D-phenylalanine.

Start: Rink Amide Resin

1. Solid-Phase Peptide Synthesis
(Incorporation of Boc-2-bromo-D-Phe)

2. On-Resin Suzuki-Miyaura Coupling
(Biaryl Formation)

3. Cleavage from Resin
(TFA Cocktail)

4. Purification
(Reverse-Phase HPLC)

End: Purified LAT1 Inhibitor

Click to download full resolution via product page

Caption: Workflow for LAT1 inhibitor synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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